Home > Products > Screening Compounds P13612 > Sunitinib maleate
Sunitinib maleate - 1126641-10-8

Sunitinib maleate

Catalog Number: EVT-3182801
CAS Number: 1126641-10-8
Molecular Formula: C26H31FN4O6
Molecular Weight: 514.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sunitinib maleate is classified as an antineoplastic agent, specifically a small molecule inhibitor. It is derived from a series of synthetic organic compounds that target specific pathways involved in cancer progression. The maleate salt form enhances its solubility and bioavailability, making it more effective for therapeutic use.

Synthesis Analysis

Methods and Technical Details

The synthesis of sunitinib maleate involves several key steps, primarily focusing on the formation of its active pharmaceutical ingredient from simpler precursors. Recent advancements have optimized these processes to improve yield and efficiency:

  1. Initial Condensation: The synthesis typically begins with the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 5-fluorooxoindole in the presence of an organic amine catalyst, such as pyrrolidine or triethylamine. This step forms the core structure of sunitinib.
  2. Formation of Maleate Salt: The synthesized sunitinib base is then reacted with L-malic acid to form sunitinib maleate. This reaction can be performed in various solvents such as methanol or dioxane to facilitate crystallization.
  3. Optimization Techniques: Recent studies have introduced solvent-free methods and improved reaction conditions that enhance yields significantly—up to 67.3% for sunitinib and 40% for its maleate salt, while reducing the use of expensive solvents .
Chemical Reactions Analysis

Reactions and Technical Details

Sunitinib maleate undergoes various chemical reactions during its synthesis:

  1. Cyclization: The initial formation of the pyrrole ring through cyclization reactions.
  2. Hydrolysis: Involves hydrolytic cleavage during the formation of intermediates.
  3. Decarboxylation: This step enhances the formation of key intermediates.
  4. Formylation and Condensation: These reactions are crucial for building the final structure of sunitinib before converting it into its maleate form.

Each reaction step is optimized for high yield and purity, addressing issues such as side reactions and impurities .

Mechanism of Action

Process and Data

Sunitinib maleate exerts its effects primarily through the inhibition of receptor tyrosine kinases involved in tumor growth:

  1. Inhibition of Angiogenesis: By blocking vascular endothelial growth factor receptors, sunitinib prevents new blood vessel formation necessary for tumor growth.
  2. Blocking Tumor Growth Signals: It inhibits platelet-derived growth factor receptors, which are crucial for tumor cell proliferation.
  3. Impact on Tumor Microenvironment: The inhibition alters the tumor microenvironment, leading to reduced metastasis and improved patient outcomes.

Clinical studies have demonstrated significant efficacy in reducing tumor burden in patients with advanced cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Yellow to orange crystalline powder.
  • Solubility: Soluble in methanol, ethanol, dimethyl sulfoxide; poorly soluble in water.
  • Melting Point: Approximately 120–125 °C.
  • Stability: Stable under recommended storage conditions but sensitive to light.

Analytical techniques such as high-performance liquid chromatography have been employed to assess purity and identify process-related impurities .

Applications

Scientific Uses

Sunitinib maleate is primarily used in oncology for:

  1. Treatment of Renal Cell Carcinoma: Effective in patients with metastatic disease.
  2. Gastrointestinal Stromal Tumors: Used when surgical options are not viable or after recurrence.
  3. Research Applications: Investigated for potential use in other malignancies due to its multi-targeted action on tyrosine kinases.

Ongoing research continues to explore its efficacy in combination therapies and other cancer types .

Introduction to Sunitinib Malate Research Paradigms

Nomenclature and Taxonomic Classification within Kinase Inhibitors

Sunitinib malate (chemical name: N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (2S)-2-hydroxybutanedioate) is classified as a Type I TKI, binding competitively to the ATP-pocket of kinase domains. Its malate salt formulation enhances solubility and oral bioavailability. The compound’s systematic nomenclature reflects its structural hybridity: an oxindole core mimicking natural kinase substrates, coupled with a pyrrole carboxamide tail enabling targeted interactions.

  • Chemical Taxonomy and Identifiers:

    PropertyIdentifier
    CAS Number557795-19-4 [9] [10]
    Molecular FormulaC~22~H~27~FN~4~O~2~ (free base)
    IUPAC Name(Z)-N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    DrugBank IDDB01268 [6]
    Therapeutic CategoryAntineoplastic, kinase inhibitor [4]
  • Kinase Target Taxonomy: Sunitinib inhabits a unique niche in kinase inhibitor classification due to its simultaneous inhibition of:

  • Angiogenesis drivers: VEGFR1/2/3, PDGFRα/β
  • Oncogenic drivers: KIT, RET, FLT3, CSF-1R [6] [9]This multi-target profile distinguishes it from selective inhibitors (e.g., imatinib’s primary focus on BCR-ABL/KIT) and broad-spectrum TKIs like sorafenib. Biochemical assays confirm its highest potency against PDGFRβ (IC~50~ = 2 nM) and VEGFR2 (IC~50~ = 80 nM) [10].

Table 2: Primary Kinase Targets and Inhibitory Potency:

Target KinaseIC~50~ (nM)Biological Role in Cancer
PDGFRβ2Stromal support, tumor fibrosis
VEGFR280Angiogenesis, endothelial survival
KIT10-50Tumor proliferation (GIST)
FLT350-250Hematologic malignancy progression
RET100Medullary thyroid cancer pathogenesis

Source: MedChemExpress biochemical assays [10]

Historical Development and Scientific Rationale for Multitargeted Design

The development of sunitinib (2000-2006) emerged from a paradigm shift recognizing tumor dependence on multiple signaling pathways. Traditional single-target agents faced limitations due to compensatory pathway activation. Pfizer’s rationale centered on simultaneous blockade of:

  • Angiogenic switches: VEGF/PDGF-driven neovascularization in RCC
  • Oncogenic drivers: KIT mutations in GIST [3]

Initial screening identified SU-5416 (Semaxanib) as a VEGFR2 inhibitor, but poor pharmacokinetics limited efficacy. Structural optimization yielded sunitinib, featuring:

  • A 5-fluorooxindole moiety mimicking ATP’s adenine ring
  • A 2,4-dimethylpyrrole group enhancing hydrophobic pocket binding
  • Diethylaminoethyl side chain improving cellular permeability [10]

Phase I trials established the 50 mg/day (4-weeks-on/2-weeks-off) regimen based on pharmacokinetic profiles showing sustained target inhibition. Landmark trials in cytokine-refractory RCC demonstrated unprecedented response rates (ORR: 33-40%) and progression-free survival (PFS: 8.3 months), leading to FDA approval in 2006 [3]. Crucially, its efficacy in imatinib-resistant GIST validated the multitargeted rationale, as resistance frequently involved KIT secondary mutations or PDGFR activation.

  • Impact on Drug Design: Sunitinib’s success catalyzed the "polypharmacology" approach in oncology, exemplified by subsequent TKIs like pazopanib and lenvatinib. Its ability to inhibit structurally related split-kinase domain RTKs (VEGFR, PDGFR, KIT) while sparing unrelated kinases (e.g., EGFR, IGFR-1) established a selectivity blueprint [4] [6].

Current Research Frontiers and Knowledge Gaps

Resistance Mechanisms and Tumor Microenvironment Adaptation

Despite initial efficacy, acquired resistance remains a critical challenge. Key mechanisms under investigation include:

  • Metabolic adaptation: Hypoxia-induced HIF-1α stabilization activates VEGF-independent angiogenesis. In silico analyses identify HIF-1α as a core mediator in colorectal cancer metastasis, with sunitinib analogs showing inhibitory effects on HIF-1α PAS-B domain binding [2].
  • Stromal compensation: Tumor-associated macrophages (TAMs) expressing CSF-1R bypass PDGFRβ inhibition, promoting vascular rescue. Preclinical models show sunitinib’s CSF-1R inhibition reduces TAM infiltration but triggers compensatory cytokine release [6].
  • Kinome rewiring: Upregulation of AXL/MET signaling in RCC cells after prolonged sunitinib exposure, detectable via phosphoproteomic profiling.

Table 3: Emerging Resistance Mechanisms and Investigational Countermeasures:

Resistance MechanismExperimental CountermeasureResearch Model
HIF-1α stabilizationNovel chalcone-based sunitinib analogsCRC LoVo cells [2]
TAM-mediated revascularizationCSF-1R/PDGFRβ dual inhibitionMurine RCC models
AXL/MET activationCabozantinib combination therapyRCC patient-derived xenografts

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Research demonstrates significant interpatient PK variability influencing outcomes:

  • Active metabolite dynamics: N-desethyl sunitinib (DSU) constitutes 23-37% of total drug exposure. Japanese RCC patients with DSU trough concentrations (C~0~) >15 ng/mL showed significantly prolonged PFS (61 vs. 12 weeks; p=0.004) and OS (36 vs. 8 months; p=0.04) [7].
  • CYP3A4 pharmacogenomics: Polymorphisms (e.g., CYP3A4*22) correlate with reduced clearance and increased toxicity risk, though therapeutic implications remain underexplored [6].
  • Tissue distribution challenges: Poor penetration into bone metastases due to efflux transporters, explaining frequent site-specific resistance.

Current PK/PD models integrate:

  • Plasma C~0~ monitoring of sunitinib + DSU
  • CYP3A4 genotyping
  • Dynamic contrast-enhanced MRI for vascular response assessment

Novel Formulations and Combination Therapies

Innovative delivery systems aim to overcome solubility-limited bioavailability and reduce dosing peaks:

  • Nanocrystalline formulations: Enhance dissolution rates and lymphatic absorption (preclinical data show 2.3-fold AUC increase)
  • Tissue-specific liposomes: Targeting VEGFR2+ endothelia in metastatic niches

Rational combination strategies leverage mechanistic synergies:

  • Immunotherapy: Anti-PD-1 agents reverse sunitinib-induced T-cell exhaustion in RCC models. Phase III trials (e.g., NCT02231749) validate improved PFS.
  • Metabolic modulators: Dichloroacetate (DCA) counters sunitinib-induced glycolysis upregulation in hypoxic cells [2].
  • Stromal targeting: Co-inhibition of TGF-β and PDGFRβ blocks fibroblast-mediated resistance in sarcomas, with phase II data showing 3-month PFS rates of 69.2% in liposarcoma [1].

Unresolved Knowledge Gaps

Critical research questions persist:

  • Tumor-specific target hierarchies: Which kinases drive efficacy in specific histologies (e.g., VEGFR2 in RCC vs. KIT in GIST)?
  • Off-target effects on metabolism: Sunitinib induces mitochondrial dysfunction in adipocytes in vitro—how does this impact cachexia?
  • Predictive biomarkers: Beyond pharmacokinetics, can phospho-KIT/VEGFR2 levels in circulating tumor cells guide therapy?

Properties

CAS Number

1126641-10-8

Product Name

Sunitinib maleate

IUPAC Name

(Z)-but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C26H31FN4O6

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C22H27FN4O2.C4H4O4/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-3(6)1-2-4(7)8/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);1-2H,(H,5,6)(H,7,8)/b17-12-;2-1-

InChI Key

XGQXULJHBWKUJY-LYIKAWCPSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.